3-Hydroxymethyl Maraviroc

Description

Significance of Maraviroc Metabolites in Preclinical and In Vitro Investigations

The study of Maraviroc's metabolites is crucial for a comprehensive understanding of its disposition and for predicting its clinical behavior. Preclinical and in vitro investigations are fundamental in characterizing these metabolites and their potential effects. Such studies help to identify the enzymes involved in their formation and to assess whether any metabolites contribute to the parent drug's activity or possess off-target effects. nih.govnih.gov

In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes have been instrumental in confirming CYP3A4 as the principal enzyme in Maraviroc's metabolism. nih.gov These studies also allow for the investigation of the kinetics of metabolite formation. nih.gov For instance, research has focused on the N-dealkylated metabolite (referred to as UK-408,027 in some studies), which is the most abundant circulating metabolite in humans. nih.gov

More recent research has delved into the roles of both CYP3A4 and CYP3A5 in Maraviroc's metabolism. nih.gov A study investigating the metabolism of Maraviroc in human liver microsomes successfully biosynthesized and identified five different hydroxylated metabolites using mass and NMR spectroscopy. nih.gov These metabolites were then used in quantitative in vitro experiments to delineate the relative contributions of CYP3A4 and CYP3A5. nih.gov It was found that while some metabolites were almost exclusively formed by CYP3A4, the formation of the main metabolite, (1S,2S)-2-OH-MVC, involved a significant contribution from CYP3A5 in donors with the active form of the enzyme. nih.gov This highlights the importance of studying individual metabolites to understand the nuances of drug metabolism that can be influenced by genetic polymorphisms. clinicaltrials.govclinicaltrials.gov The metabolites produced, including 3-Hydroxymethyl Maraviroc, are generally considered to be essentially inactive against HIV-1. viivhealthcare.com

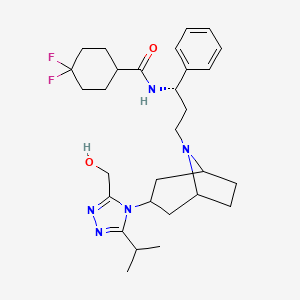

Overview of this compound as a Key Oxidative Metabolite of Maraviroc

Among the several metabolites formed through the oxidative metabolism of Maraviroc, this compound has been identified as a significant product. nih.govresearchgate.net Its formation occurs via the hydroxylation of the methyl group on the triazole moiety of the Maraviroc structure. nih.gov

The chemical identity of this compound has been confirmed through sophisticated analytical techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, often after being biosynthesized for detailed study. nih.gov This specific metabolite is one of several hydroxylated products resulting from the action of CYP enzymes on the parent drug. nih.gov While other sites of hydroxylation occur on the 4,4-difluorocyclohexyl part of the Maraviroc molecule, the formation of this compound represents a distinct metabolic pathway. nih.gov

In vitro studies have established that the formation of this compound, along with other minor hydroxylated metabolites, is almost exclusively mediated by the CYP3A4 enzyme. nih.gov This contrasts with the primary hydroxylated metabolite, which shows partial dependence on CYP3A5. nih.gov The characterization of this compound and its specific enzymatic pathway contributes to a more complete map of Maraviroc's biotransformation, which is essential for predicting drug interactions and understanding inter-individual variability in drug response.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22?,23?,24?,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAXWUVUSZZECX-DGGBHQDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675941 | |

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217535-55-1 | |

| Record name | 4,4-Difluoro-N-[(1S)-3-[3-[3-(hydroxymethyl)-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation of 3 Hydroxymethyl Maraviroc

Elucidation of Regioselective Hydroxylation Pathways

The metabolism of Maraviroc is complex, leading to multiple hydroxylated products. Understanding the specific sites of oxidation is crucial for characterizing its metabolic profile.

Identification of Hydroxylation Sites on the 4,4-Difluorocyclohexyl Moiety and Triazole Methyl Group of Maraviroc

In vitro studies utilizing human liver microsomes have been instrumental in identifying the primary sites of Maraviroc metabolism. Research has shown that Maraviroc undergoes hydroxylation at five principal locations. nih.gov These sites of metabolism are found on two distinct parts of the molecule: the 4,4-difluorocyclohexyl group and the methyl group of the triazole moiety. nih.gov

Specifically, hydroxylation occurs at the 2- and 3-positions of the 4,4-difluorocyclohexyl ring, leading to four different hydroxylated metabolites. nih.gov The fifth site of hydroxylation is the methyl group on the triazole ring, which results in the formation of 3-Hydroxymethyl Maraviroc . nih.gov This regioselectivity highlights the specific enzymatic interactions that guide the metabolic fate of Maraviroc.

Stereochemical Characterization of this compound Diastereomers

The introduction of a hydroxyl group at a new chiral center or a prochiral center necessitates a thorough stereochemical analysis. The absolute configurations of the various hydroxylated Maraviroc metabolites have been determined through detailed spectroscopic analysis and comparison with authentic, synthesized standards. nih.gov

While the hydroxylation of the triazole methyl group to form this compound does not create a new stereocenter, the hydroxylation of the cyclohexyl ring does. For instance, the major metabolite formed, which accounts for about half of the total metabolism, has been identified as (1S,2S)-2-OH-MVC. nih.gov This level of stereochemical detail is critical for understanding the precise nature of the enzyme-substrate interaction.

Cytochrome P450 Enzyme Contribution to this compound Biogenesis

The formation of this compound and other hydroxylated metabolites is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, specifically isoforms within the CYP3A family.

Differential Roles of CYP3A4 and CYP3A5 Isozymes in Maraviroc Hydroxylation

Both CYP3A4 and CYP3A5 are involved in the metabolism of Maraviroc, but they exhibit different regioselectivities and efficiencies. nih.goveuropa.eu Studies have demonstrated that CYP3A4 is the primary enzyme responsible for the formation of this compound. nih.gov In fact, this compound is one of four hydroxylated metabolites that are almost exclusively formed by CYP3A4. nih.gov

In contrast, CYP3A5 plays a more significant role in the formation of other hydroxylated metabolites. nih.gov Specifically, CYP3A5 is a key contributor to the formation of (1S,2S)-2-OH-MVC, the most abundant hydroxylated metabolite, accounting for approximately 40% of its production in liver microsomes from individuals with the active CYP3A51/1 genotype. nih.gov Some research suggests that CYP3A5 is the principal enzyme for the hydroxylation of the difluorocyclohexane ring. researchgate.net This differential activity between CYP3A4 and CYP3A5 underscores the importance of an individual's genetic makeup in determining the metabolic profile of Maraviroc. nih.gov

Table 1: Contribution of CYP3A Isozymes to Maraviroc Hydroxylation

| Metabolite | Primary Enzyme(s) | Notes |

|---|---|---|

| This compound | CYP3A4 | Formation is almost exclusively via CYP3A4. nih.gov |

| (1S,2S)-2-OH-MVC | CYP3A4 and CYP3A5 | Major metabolite. CYP3A5 contributes ~40% in CYP3A5 expressers. nih.gov |

| Other Cyclohexyl-hydroxylated Metabolites | CYP3A4 | Formation is almost exclusively via CYP3A4. nih.gov |

Enzyme Kinetics and Substrate Specificity Studies of Maraviroc Metabolism by Recombinant Human Cytochrome P450s

Enzyme kinetic studies using recombinant human CYP enzymes provide quantitative insights into the metabolic pathways. While detailed kinetic parameters for the formation of each specific hydroxylated metabolite are not fully elucidated in all literature, studies focusing on the major metabolic pathways offer valuable information. For instance, the N-dealkylation of Maraviroc, another major metabolic route also mediated by CYP3A4, has been characterized with a Michaelis-Menten constant (Km) of 13 µM and a maximum velocity (Vmax) of 3 pmol/pmol CYP/min in recombinant CYP3A4 systems. nih.gov

Table 2: Selected Enzyme Kinetic Parameters for Maraviroc Metabolism

| Metabolic Pathway | Enzyme | Kinetic Parameter | Value |

|---|---|---|---|

| N-dealkylation | rCYP3A4 | Km | 13 µM nih.gov |

| N-dealkylation | rCYP3A4 | Vmax | 3 pmol/pmol CYP/min nih.gov |

| Difluorocyclohexane Ring Hydroxylation | CYP3A5 | Vmax | 0.93 pmol/min/pmol CYP researchgate.net |

Methodologies for In Vitro Biosynthesis and Isolation of this compound

The generation of sufficient quantities of metabolites for structural identification and further study is often achieved through in vitro biosynthesis. For this compound and the other hydroxylated metabolites of Maraviroc, this has been successfully accomplished by incubating the parent drug with human liver microsomes. nih.gov This in vitro system contains the necessary cytochrome P450 enzymes to carry out the hydroxylation reactions. nih.govscielo.br

Following biosynthesis, the metabolites are isolated and purified from the incubation mixture. The identification and structural elucidation of these compounds, including this compound, are then performed using advanced analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org The definitive assignment of the structure and absolute configuration is confirmed by comparing the data from the biosynthesized material to that of a chemically synthesized authentic standard. nih.gov

Recombinant P450 Enzyme Systems for Metabolite Generation

The generation of Maraviroc metabolites, including this compound, is predominantly carried out by the CYP3A4 isoenzyme, with a minor contribution from CYP3A5. nih.govresearchgate.net Recombinant P450 enzyme systems are pivotal in characterizing the metabolic pathways of xenobiotics like Maraviroc. These in vitro models, which utilize specific human CYP enzymes expressed in systems such as bacterial membranes, allow for a detailed investigation of the kinetics and specificity of metabolic reactions. acs.org

Studies using a panel of recombinant CYP enzymes have definitively identified CYP3A4 as the major enzyme responsible for the metabolism of Maraviroc. nih.govresearchgate.net Specifically, the N-dealkylation of Maraviroc, a primary metabolic pathway, has been extensively studied using recombinant CYP3A4. nih.gov While the direct kinetic parameters for the formation of this compound are not extensively detailed in the public domain, the formation of mono-oxidized products is a known metabolic route for Maraviroc. harvard.edu The hydroxylation of the methyl group on the triazole moiety of Maraviroc leads to the formation of this compound.

Kinetic studies with recombinant CYP3A4 have characterized the N-dealkylation of Maraviroc with a Michaelis-Menten constant (Km) of 13 µM and a maximum velocity (Vmax) of 3 pmol per pmol of CYP per minute. nih.gov These findings underscore the significant role of CYP3A4 in the biotransformation of Maraviroc. The use of selective CYP3A4 inhibitors, such as ketoconazole, has further confirmed the primary role of this enzyme in Maraviroc metabolism. nih.govresearchgate.net

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/pmol CYP/min) | Reference |

|---|---|---|---|---|

| N-dealkylation | Recombinant CYP3A4 | 13 | 3 | nih.gov |

Chromatographic and Spectroscopic Approaches for Metabolite Isolation and Purification

The isolation and purification of Maraviroc metabolites, including this compound, from biological matrices or in vitro incubation mixtures rely on advanced analytical techniques. A combination of chromatographic and spectroscopic methods is employed for the separation, identification, and characterization of these compounds. nih.govresearchgate.net

Chromatographic Separation:

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of Maraviroc and its metabolites. researchgate.netmdpi.comnih.gov This method offers high resolution, sensitivity, and speed, enabling the efficient separation of the parent drug from its various metabolic products. researchgate.net

A common approach involves reversed-phase chromatography, utilizing columns such as a BEH Shield RP-18. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724), run in either an isocratic or gradient elution mode. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more polar metabolites like this compound generally eluting earlier than the parent compound.

Spectroscopic Identification and Characterization:

Following chromatographic separation, mass spectrometry provides crucial information for the identification of metabolites. High-resolution mass spectrometry can determine the accurate mass of the metabolites, allowing for the deduction of their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information, helping to pinpoint the site of metabolic modification. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of isolated metabolites. nih.gov Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are conducted to establish the precise location of the hydroxymethyl group on the Maraviroc scaffold. nih.govnih.gov The absolute configuration of the metabolites can be ascertained by comparison with authentic, synthetically prepared standards. nih.gov

| Technique | Application | Key Parameters/Observations | Reference |

|---|---|---|---|

| UPLC-MS/MS | Separation and Quantification | Reversed-phase chromatography (e.g., BEH Shield RP-18 column), mobile phase of ammonium acetate (B1210297) and acetonitrile. | researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry | Identification | Provides accurate mass for elemental composition determination. | researchgate.net |

| NMR Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR to determine the exact position of the hydroxymethyl group. | nih.gov |

Structural Characterization and Chemical Synthesis Approaches for 3 Hydroxymethyl Maraviroc

Spectroscopic Identification of 3-Hydroxymethyl Maraviroc (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

The definitive identification and structural elucidation of this compound rely on advanced spectroscopic techniques. As a metabolite, its structure has been confirmed through biosynthesis and subsequent analysis using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS) Tandem mass spectrometry (MS/MS) is a fundamental tool for identifying drug metabolites. nih.gov For this compound, high-resolution mass spectrometry provides an accurate mass measurement that corresponds to its elemental composition (C29H41F2N5O2). scbt.comusbio.net

Collision-induced dissociation of the protonated molecule generates a characteristic fragmentation pattern that helps to pinpoint the site of modification. Detailed studies on Maraviroc and its synthetic metabolites have utilized high-resolution MS/MS to propose structures for the resulting product ions. nih.gov This analysis is supported by computational methods like Density Functional Theory (DFT) to rationalize the observed fragmentation pathways, providing a high degree of confidence in the structural assignment. nih.gov

Table 2: Representative Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 530.3301 | Protonated molecular ion of this compound |

| [M-H₂O+H]⁺ | 512.3195 | Loss of water from the hydroxymethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for unambiguously determining the precise location of the hydroxyl group. The metabolism of Maraviroc was investigated in human liver microsomes, leading to the biosynthesis and identification of five hydroxylated metabolites, including the one formed at the triazole moiety's methyl group. nih.gov The structural confirmation of these metabolites was achieved using both mass spectrometry and NMR spectroscopy. nih.gov

The comparison of the ¹H and ¹³C NMR spectra of the metabolite with the parent drug, Maraviroc, reveals specific changes. nih.gov In the spectrum of this compound, the singlet corresponding to the triazole-methyl protons in Maraviroc is replaced by a new signal for the methylene (B1212753) (-CH₂OH) protons. Furthermore, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the connectivity between protons and carbons, solidifying the structural assignment. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Triazole-CH₂OH | 4.65 (s, 2H) | 55.8 | Replaces the methyl signal (~2.4 ppm, ~10.4 ppm) seen in Maraviroc. nih.gov |

| Triazole-CH₂OH | 5.30 (t, 1H) | - | Signal for the hydroxyl proton, which may be broad or exchangeable. |

Chemical Synthesis Strategies for this compound

While this compound can be generated via in vitro metabolism for research purposes, chemical synthesis provides access to larger quantities and is necessary for producing related analytical standards. nih.gov A complete synthesis of this compound would logically follow the established synthetic routes for Maraviroc, with modifications to introduce the hydroxymethyl group. newdrugapprovals.orggoogle.com

The synthesis of Maraviroc involves the coupling of three key fragments: a substituted tropane (B1204802) core, a β-amino acid derivative, and a 4,4-difluorocyclohexane carboxamide moiety. researchgate.net The critical step for producing the 3-Hydroxymethyl derivative involves modifying the synthesis of the triazole ring.

A plausible synthetic approach would involve:

Preparation of a Hydroxymethyl-Substituted Triazole Precursor: The synthesis of the triazole ring in Maraviroc can be achieved by condensing an imidoyl chloride with acetic hydrazide. newdrugapprovals.org To create the hydroxymethyl derivative, a protected version of a hydroxylated acetic hydrazide, such as benzyloxyacetylhydrazide, would be used in the condensation step.

Coupling with Tropinone (B130398): The resulting hydroxymethyl-substituted triazole would be attached to the tropinone fragment, mirroring the process used for Maraviroc. newdrugapprovals.org

Assembly of the Full Molecule: The modified tropane-triazole unit is then coupled with the other key intermediates to assemble the full carbon skeleton of the molecule. researchgate.net

Deprotection: The final step would involve the removal of the protecting group (e.g., a benzyl (B1604629) group via hydrogenolysis) from the hydroxymethyl moiety to yield the target compound, this compound.

Table 4: Overview of a Potential Synthetic Strategy

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of protected triazole ring on tropinone fragment | Tropinone, Phosphorus Pentachloride, Benzyloxyacetylhydrazide |

| 2 | Reductive amination / Coupling | Modified tropane-triazole, β-amino acid derivative |

| 3 | Amide Coupling | 4,4-difluorocyclohexanecarbonyl chloride |

| 4 | Final Deprotection | H₂, Pd/C (to remove benzyl protecting group) |

Derivatization for Analytical and Research Purposes (e.g., Stable Isotope Labeled Forms like this compound-d6)

In analytical chemistry, especially for pharmacokinetic studies, it is essential to accurately quantify drugs and their metabolites in biological matrices. nih.gov This is commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of stable isotope-labeled (SIL) internal standards. mdpi.comisotope.com These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).

For the quantification of this compound, a deuterated version, This compound-d6 , serves as the ideal internal standard. chemicalbook.com Its use is analogous to that of Maraviroc-d6, which is employed for the precise measurement of Maraviroc in plasma and other biological samples. nih.govbiorxiv.org

The SIL standard is added to the biological sample at a known concentration before sample preparation. Because the SIL standard has nearly identical physical and chemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL standard's signal, highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and instrument response. biorxiv.org

Table 5: Compound and its Stable Isotope Labeled (SIL) Derivative

| Compound | CAS Number | Purpose |

|---|---|---|

| This compound | 1217535-55-1 | Analyte |

| This compound-d6 | 1217536-16-7 | Internal standard for quantitative analysis |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-d6 |

| 4,4-Difluoro-N-[(1S)-1-(4-phenyl)-3-[(3-exo)-3-[3-hydroxymethyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]-cyclohexanecarboxamide |

| Acetic hydrazide |

| Benzyloxyacetylhydrazide |

| Maraviroc |

| Maraviroc-d6 |

| Phosphorus pentachloride |

In Vitro Biological Activity and Pharmacological Potential of 3 Hydroxymethyl Maraviroc

Assessment of Receptor Binding Profile (e.g., CCR5) in Cell-Free and Cellular Assays

The primary mechanism of action for the parent compound, Maraviroc, is its selective binding to the human C-C chemokine receptor type 5 (CCR5), which prevents the entry of CCR5-tropic HIV-1 into cells. europa.euwikipedia.org Maraviroc acts as a functional antagonist, inhibiting the binding of natural chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) with high affinity. nih.gov

While Maraviroc is known to be extensively metabolized, detailed studies characterizing the CCR5 receptor binding affinity of the 3-Hydroxymethyl Maraviroc metabolite specifically are not prominently available in the reviewed literature. It is known that the major circulating metabolite of Maraviroc, a secondary amine formed via N-dealkylation, possesses no significant pharmacological activity. fda.gov However, the binding profile for other oxidation products, such as this compound, remains an area requiring further specific investigation to be fully elucidated.

Evaluation of Antiviral Activity against HIV-1 Strains in In Vitro Systems

Maraviroc demonstrates potent in vitro antiviral activity against CCR5-tropic HIV-1 strains, with IC90 values in the low nanomolar range (e.g., 2.03 nM against a range of clinical primary isolates). hivclinic.caresearchgate.net Its activity is specific to CCR5-tropic virus, with no efficacy against CXCR4-tropic or dual-tropic strains. nih.gov

Investigation of Immunomodulatory Effects in Isolated Immune Cell Populations

The parent drug, Maraviroc, by antagonizing the CCR5 receptor, has been investigated for various immunomodulatory effects beyond its direct antiviral action. CCR5 is a key receptor in the migration and function of various immune cells, including T-lymphocytes and macrophages. frontiersin.org Some studies on Maraviroc have explored its impact on immune cell restoration and T-cell activation. nih.govnih.gov For instance, in vitro experiments with Maraviroc showed a dose-dependent reduction in the frequency of regulatory T cells (Tregs) in peripheral blood mononuclear cells (PBMCs). nih.gov

Direct studies on the immunomodulatory effects of this compound on isolated immune cell populations are not described in the reviewed literature. Determining whether this specific metabolite retains, alters, or lacks the immunomodulatory properties of the parent compound would require dedicated in vitro cellular studies.

Advanced Analytical Methodologies for 3 Hydroxymethyl Maraviroc Quantification and Characterization

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Method Development and Validation

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a cornerstone for the bioanalysis of drug compounds due to its high sensitivity and specificity. acu.edu.in The development of a robust HPLC-MS/MS method is crucial for accurately measuring 3-Hydroxymethyl Maraviroc in various biological samples.

Chromatographic Parameters Optimization for Metabolite Separation

The successful separation of this compound from its parent drug, Maraviroc, and other potential metabolites or endogenous components is the primary goal of chromatographic optimization. This process involves the careful selection and adjustment of several key parameters to achieve optimal resolution, peak shape, and analysis time.

Key chromatographic parameters that are typically optimized include:

Column Chemistry: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are commonly used for separating moderately polar compounds like this compound. nih.govoup.com For instance, a BEH Shield RP-18 column (100 × 2.1 mm, 1.7 µm) has been successfully used for the separation of Maraviroc and its impurities. researchgate.net

Mobile Phase Composition: A gradient elution using a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed. nih.govjfda-online.com The gradient profile, which involves changing the proportion of the organic solvent over time, is fine-tuned to ensure adequate separation of the analyte from other components. For example, a gradient elution from 20% to 50% mobile phase B (acetonitrile with 0.1% formic acid) has been used for Maraviroc. nih.gov

Flow Rate: The flow rate of the mobile phase through the column affects both the separation efficiency and the total run time. A typical flow rate for UPLC methods is around 0.4 mL/min. researchgate.net

Column Temperature: Maintaining a consistent column temperature, often slightly above ambient (e.g., 40°C), can improve peak shape and reproducibility. researchgate.net

The optimization of these parameters is a systematic process aimed at achieving the best possible separation in the shortest amount of time.

Interactive Table: Example Chromatographic Conditions for Maraviroc and Related Compounds

| Parameter | Condition | Rationale |

| Column | Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 50 mm | Provides good retention and separation for Maraviroc and its metabolites. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compounds from the reversed-phase column. nih.gov |

| Flow Rate | 0.4 mL/min | A typical flow rate for UPLC, balancing speed and efficiency. researchgate.net |

| Column Temperature | 40°C | Ensures reproducible retention times and can improve peak symmetry. researchgate.net |

| Injection Volume | 10 µL | A standard volume for injecting the prepared sample. nih.gov |

| Run Time | ~12 min | Allows for adequate separation and column re-equilibration. researchgate.net |

Detection and Quantification in Complex Biological Matrices (e.g., Microsomal Incubations, Preclinical Samples)

Once chromatographically separated, this compound is detected and quantified using tandem mass spectrometry (MS/MS). This technique offers exceptional sensitivity and selectivity, which is essential when dealing with complex biological matrices like plasma, microsomal incubations, or tissue homogenates. science.gov

The MS/MS detection process involves:

Ionization: The analyte eluting from the HPLC column is ionized, typically using electrospray ionization (ESI) in positive mode for compounds like Maraviroc and its metabolites. nih.gov

Precursor Ion Selection: The first mass spectrometer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of this compound.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell (q2) by colliding it with an inert gas.

Product Ion Monitoring: The second mass spectrometer (Q3) monitors for specific fragment ions (product ions) that are characteristic of this compound. This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov

For quantification, a calibration curve is constructed by analyzing samples with known concentrations of a this compound reference standard. The peak area ratio of the analyte to an internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this curve. nih.govnih.gov The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. nih.gov

The validation of the bioanalytical method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and stability. nih.govresearchgate.net

Stability-Indicating Analytical Methods for this compound as a Degradant/Impurity

Stability-indicating methods are crucial for ensuring that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products. jfda-online.com When this compound is considered as a potential impurity or degradant of Maraviroc, the analytical method must be able to separate it from the parent drug and any other related substances that might form under stress conditions. oup.comresearchgate.net

Forced degradation studies are conducted to generate potential degradation products. These studies typically involve subjecting the drug substance to harsh conditions such as:

Acidic and basic hydrolysis

Oxidation

Thermal stress

Photolysis oup.com

The analytical method, often a UPLC or HPLC method, is then used to analyze the stressed samples. researchgate.net The goal is to demonstrate that the peaks corresponding to the parent drug and its known impurities, including this compound, are well-resolved from any new peaks that appear due to degradation. oup.com Peak purity analysis, often performed using a photodiode array (PDA) detector, can be used to confirm that the chromatographic peak for this compound is not co-eluting with any other degradants.

Utilization of Reference Standards, Including Stable Isotopes, for Quantitative Accuracy

The accuracy of any quantitative analytical method relies heavily on the use of well-characterized reference standards. nih.gov For the quantification of this compound, a certified reference standard of known purity is essential for preparing calibration standards and quality control samples.

The use of stable isotope-labeled internal standards is a widely accepted practice in quantitative LC-MS/MS to enhance accuracy and precision. nih.gov A stable isotope-labeled version of this compound, such as this compound-d6, contains deuterium (B1214612) atoms in place of hydrogen atoms. clearsynth.com

Advantages of using a stable isotope-labeled internal standard include:

Similar Chemical and Physical Properties: The labeled and unlabeled compounds co-elute chromatographically and have nearly identical ionization and fragmentation behavior in the mass spectrometer. clearsynth.com

Correction for Matrix Effects: Any suppression or enhancement of the ion signal due to components in the biological matrix will affect both the analyte and the internal standard similarly, allowing for accurate correction.

Compensation for Variability: It compensates for variations in sample preparation, injection volume, and instrument response. nih.gov

Structure Activity Relationship Sar and Comparative Metabolomics of Maraviroc and Its Hydroxylated Derivatives

Comparative Analysis of Biological Activities between Maraviroc and 3-Hydroxymethyl Maraviroc

Maraviroc is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. wikipedia.orgdrugbank.com The biological activity of Maraviroc is well-established, demonstrating potent antiviral effects against a wide range of CCR5-tropic HIV-1 isolates. asm.org In cell culture assays, Maraviroc exhibits a 90% inhibitory concentration (IC90) of approximately 2.0 nM. asm.orgresearchgate.net Its mechanism involves binding to a transmembrane cavity of the CCR5 receptor, which induces a conformational change in the receptor's extracellular loops, thereby preventing their interaction with the HIV-1 surface glycoprotein (B1211001) gp120. wikipedia.org

Metabolism studies in humans have shown that Maraviroc is principally metabolized by the cytochrome P450 system, with CYP3A4 being the major enzyme involved. tga.gov.aueuropa.eu This biotransformation leads to several metabolites, including products of mono-oxidation and a major circulating metabolite formed by N-dealkylation. tga.gov.aueuropa.eu

Research indicates that the metabolites of Maraviroc are essentially inactive against HIV-1 or possess no significant pharmacological activity. tga.gov.aueuropa.euviivhealthcare.com The primary circulating metabolite, a secondary amine from N-dealkylation, which accounts for about 22% of plasma radioactivity in human studies, is considered to have no significant pharmacological activity. tga.gov.aueuropa.eu Other metabolites, such as those formed through oxidation like this compound, are also considered to be essentially inactive. viivhealthcare.com The addition of a hydroxyl group, a common metabolic modification, often increases the polarity of a compound, which can facilitate its excretion but may also disrupt the precise hydrophobic and electronic interactions required for high-affinity binding to the target receptor. In the case of Maraviroc, its high potency is derived from a carefully optimized structure, and metabolic alterations such as hydroxymethylation significantly diminish its ability to antagonize the CCR5 receptor. nih.gov

Table 1: Comparative Biological Activity of Maraviroc and its Metabolites

| Compound | Target | Activity Metric | Value | Reference |

| Maraviroc | CCR5-tropic HIV-1 | IC90 | 2.0 nM | asm.orgresearchgate.net |

| Maraviroc | CCR5-tropic HIV-1 | IC50 | 0.1 - 4.5 nM | ncats.io |

| N-dealkylated Metabolite | CCR5 | Pharmacological Activity | Not Significant | tga.gov.aueuropa.eu |

| Oxidative Metabolites (e.g., this compound) | HIV-1 | Antiviral Activity | Essentially Inactive | viivhealthcare.com |

Influence of Hydroxymethylation on Molecular Conformation and Ligand-Target Interactions

The interaction between Maraviroc and the CCR5 receptor is a highly specific, allosteric process. nih.gov The drug binds within a pocket formed by the transmembrane helices of the receptor, leading to conformational changes that prevent viral entry. wikipedia.org The introduction of a hydroxymethyl group (-CH₂OH) represents a significant structural and chemical alteration.

In the context of Maraviroc, the parent molecule's structure has been finely tuned for optimal binding affinity and selectivity. nih.gov The introduction of a hydroxymethyl group would likely disrupt the delicate balance of hydrophobic and van der Waals interactions within the CCR5 binding pocket. This disruption is a key reason for the observed loss of significant pharmacological activity in its metabolites. tga.gov.aueuropa.eu The added polarity could hinder the molecule's ability to fit correctly within the predominantly hydrophobic binding site or introduce steric clashes, thereby weakening the ligand-target interaction and reducing or eliminating its antagonistic effect.

Metabolic Clearance Contributions of this compound in Preclinical Species

The pharmacokinetics of Maraviroc have been evaluated in several preclinical species, including rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. asm.org In these species, Maraviroc generally exhibits moderate to high clearance. asm.org For instance, following intravenous administration, clearance values were reported to be 74 ml/min/kg in rats and 21 ml/min/kg in dogs. asm.org

The metabolism of Maraviroc is primarily hepatic and mediated by cytochrome P450 enzymes. researchgate.nettga.gov.au While the N-dealkylated metabolite is a major circulating component in humans, a variety of other metabolites, including oxidative products like this compound, are also formed. tga.gov.aueuropa.eu Studies comparing metabolic profiles across species are crucial, as significant differences can exist. researchgate.netscielo.br For example, the major human metabolite of loxapine (B1675254) (8-OH loxapine) was not observed in rat plasma, highlighting potential species-specific metabolic pathways. tandfonline.com

Table 2: Summary of Maraviroc Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog | Reference |

| Clearance (IV) | 74 ml/min/kg | 21 ml/min/kg | asm.org |

| Volume of Distribution (Vd) | 6.5 L/kg | 4.3 L/kg | asm.org |

| Half-life (t½) | 0.9 h | 2.3 h | asm.org |

| Oral Bioavailability | ~30% (absorbed) | 40% | asm.org |

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl Maraviroc

Computational Chemistry and Molecular Dynamics Simulations of Metabolite-Enzyme/Receptor Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in drug discovery and development, offering atomic-level insights into molecular interactions. For 3-Hydroxymethyl Maraviroc, these techniques present a significant opportunity to elucidate its behavior at the molecular level.

Metabolite-Enzyme Interactions: Maraviroc is primarily metabolized by the cytochrome P450 enzyme CYP3A4. nih.govoatext.com While the formation of this compound is a result of this metabolic process, the potential for this metabolite to interact further with CYP3A4 or other drug-metabolizing enzymes is an area ripe for investigation. MD simulations could model the binding of this compound within the active site of CYP3A4. Such studies would help predict whether the metabolite acts as a substrate, inhibitor, or inducer of the enzyme, which is crucial for anticipating potential drug-drug interactions not identified by studying the parent compound alone. Density functional theory (DFT) has been utilized to understand the mass spectral fragmentation of Maraviroc and its metabolites, and similar computational approaches could predict the reactivity and stability of this compound. researchgate.netwiley.com

Metabolite-Receptor Interactions: The primary pharmacological target of Maraviroc is the CCR5 receptor. drugbank.com Computational docking and MD simulations have been employed to understand the binding of Maraviroc to CCR5. nih.govresearchgate.net A key research question is whether this compound retains any affinity for the CCR5 receptor. Docking studies could predict the binding energy and orientation of the metabolite within the receptor's binding pocket, which is known to involve key residues like Glu283 and Tyr251. wikipedia.org MD simulations could then assess the stability of this interaction over time. The results would provide a theoretical basis for determining if this compound could contribute to the therapeutic effect or, conversely, act as a competitive antagonist with a different potency.

| Research Question | Computational Approach | Potential Insights |

| Does this compound bind to the CYP3A4 active site? | Molecular Docking, Molecular Dynamics (MD) | Prediction of binding affinity, potential for inhibition or further metabolism. |

| What is the binding affinity of this compound for the CCR5 receptor? | Molecular Docking, Free Energy Calculations | Comparison of binding affinity to the parent drug, Maraviroc; potential for on-target activity. |

| How stable is the potential this compound-CCR5 complex? | Molecular Dynamics (MD) Simulations | Assessment of the dynamic stability of the interaction and identification of key interacting residues. |

| What is the predicted reactivity and fragmentation of the metabolite? | Density Functional Theory (DFT) | Understanding of the chemical stability and potential degradation pathways. |

Exploration of Potential Biological Activities Beyond CCR5 Antagonism

While the metabolites of Maraviroc are generally considered to be inactive against HIV-1, a comprehensive evaluation of the biological activities of this compound is largely unexplored. pmda.go.jpuspharmacist.com Research in this area could uncover unexpected pharmacological properties.

It has been noted that a hydroxylated metabolite of Maraviroc is present in human plasma, accounting for approximately 11% of drug-related material. pmda.go.jp The most abundant circulating metabolite, a secondary amine from N-dealkylation, is reported to have no significant pharmacological activity. nih.gov However, the specific activity of this compound has not been extensively detailed in publicly available literature.

Future research should involve screening this compound against a broad panel of biological targets. This could include other G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify any potential off-target effects. For instance, the parent drug, Maraviroc, has been investigated for off-target effects, including activation of the progesterone (B1679170) receptor B, and has shown potential benefits in preclinical models of certain cancers and atherosclerosis. nih.govalzdiscovery.org It would be valuable to determine if this compound shares any of these activities or possesses a unique pharmacological profile. The observation that Maraviroc may have antinociceptive effects also opens the possibility that its metabolites could be explored for similar properties. alzdiscovery.org

Development of Advanced Bioanalytical Platforms for Sub-Cellular Metabolite Profiling

Mass spectrometry imaging (MSI) is a powerful technique that could be adapted for this purpose. MSI allows for the visualization of the spatial distribution of molecules within tissue sections, which could reveal the accumulation of this compound in specific organelles or cellular compartments. This information is crucial for understanding the local concentration of the metabolite at potential sites of action. MSI has already been successfully used to characterize the longitudinal profiles of the parent drug, Maraviroc, in hair strands for adherence monitoring. nih.govasm.orgacs.org

Developing highly sensitive LC-MS/MS methods with low limits of quantification is also critical, especially for detecting and quantifying low-abundance metabolites in complex biological matrices. The use of isotopically labeled internal standards, such as this compound-d6, can significantly improve the accuracy and precision of these assays. clearsynth.com

| Analytical Platform | Application for this compound | Potential Findings |

| High-Resolution LC-MS/MS | Quantification in plasma, tissues, and cell culture | Accurate pharmacokinetic parameters and assessment of metabolite exposure. |

| Mass Spectrometry Imaging (MSI) | Visualization of distribution in tissue and sub-cellular compartments | Identification of potential target tissues and organelles for the metabolite. |

| Isotope-Labeled Standards | Use as internal standards in quantitative assays | Increased accuracy and precision of bioanalytical methods. |

Integration of Metabolomics Data for Comprehensive Systems Biology Studies

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, including metabolomics. The integration of metabolomics data for this compound into systems biology models could provide a holistic view of its impact on cellular pathways.

Metabolomics studies can generate a snapshot of the metabolic state of a cell or organism. By exposing cells or preclinical models to this compound and analyzing the resulting changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the metabolite. This data can then be integrated with transcriptomic and proteomic data to build comprehensive network models. nih.govfrontiersin.orgmdpi.com

Web-based platforms like MetaboAnalyst can be utilized for the statistical analysis and functional interpretation of such metabolomics data, helping to connect changes in metabolite levels to specific biological pathways. metaboanalyst.ca This approach could reveal, for example, if this compound affects energy metabolism, lipid metabolism, or other key cellular processes, which would not be apparent from simple in vitro activity assays. While a clinical trial has been registered to study the effects of CYP3A5 genotype on the pharmacokinetics of Maraviroc and its oxidative metabolites, the integration of this data into broader systems biology models represents a future research direction. clinicaltrials.gov

Application in Preclinical Drug Metabolism and Disposition (DMD) Research

Future preclinical DMD research should aim to characterize the complete pharmacokinetic profile of this compound. This includes determining its rate of formation from Maraviroc, its distribution into various tissues, and its subsequent metabolism and elimination pathways. Studies in preclinical animal models, such as rats, can provide valuable data on tissue distribution, including penetration into sanctuary sites like the central nervous system (CNS) and gut-associated lymphoid tissue (GALT), which is of particular interest for HIV therapies. nih.gov Given that Maraviroc is a substrate for the P-glycoprotein (P-gp) efflux transporter, it would be important to determine if this compound is also a P-gp substrate, as this would significantly impact its distribution, particularly into the brain. nih.gov

| DMD Parameter | Research Focus for this compound | Importance |

| A bsorption/Formation | Characterize the rate and extent of its formation from Maraviroc in vivo and in vitro. | To understand the exposure levels of the metabolite. |

| D istribution | Quantify tissue distribution, including CNS and GALT, and determine plasma protein binding. | To identify potential sites of action or accumulation and understand its bioavailability at target sites. |

| M etabolism | Identify any further metabolic pathways for this compound. | To fully map the biotransformation of Maraviroc. |

| E xcretion | Determine the routes and rates of elimination from the body. | To understand the clearance mechanisms and half-life of the metabolite. |

| Transporter Interactions | Investigate if it is a substrate or inhibitor of key drug transporters like P-glycoprotein. | To predict potential drug-drug interactions and understand its distribution barriers. |

Q & A

Q. How to establish a validated LC-MS/MS method for quantifying 3-Hydroxymethyl Maraviroc in biological matrices?

Methodological Answer:

- Use weighted quadratic regression for calibration curves to account for dynamic range variability, with calibrators run at the start and end of each batch to control drift.

- Incorporate a stable isotope-labeled internal standard (e.g., 13C-maraviroc) to improve precision and reduce matrix effects.

- Validate carryover by injecting high-concentration samples followed by blanks, and confirm sensitivity via limits of quantification (LOQ) aligned with clinical trial requirements (e.g., 1–1000 ng/mL).

- Cross-validate with proficiency testing programs (e.g., CPQA) to ensure inter-laboratory reproducibility .

Q. What pharmacokinetic (PK) parameters are critical for integrating this compound into population PK models?

Methodological Answer:

- Focus on linear disposition post-absorption, validated via compartmental analysis of intravenous data to confirm dose-independence (e.g., 3–30 mg range).

- Estimate population clearance (CL) and bioavailability (33% at 300 mg dose) using nonlinear mixed-effects modeling (NONMEM or MONOLIX).

- Account for CYP3A4/P-gp interactions by incorporating covariates like concomitant use of ritonavir (↑ AUC) or efavirenz (↓ AUC) into the model .

Q. How to design in vitro binding assays to assess CCR5 affinity of this compound?

Methodological Answer:

- Use site-directed mutagenesis (SDM) to identify critical residues in CCR5’s transmembrane cavity (e.g., Tyr108, Glu283) affecting binding.

- Pair SDM with automated docking studies using homology models built from CXCR4 crystal structures (PDB: 3OE0) to predict binding modes.

- Validate predictions via competitive binding assays with fluorescently labeled CCL3 or gp120 to measure IC50 shifts .

Q. What statistical approaches are recommended for analyzing dose-response relationships in early-phase trials?

Methodological Answer:

- Employ sequential PKPD modeling to first characterize PK parameters (e.g., half-life, Cmax) and then link them to viral load dynamics.

- Use Monte Carlo simulations to assess parameter identifiability and power under varying sample sizes (n=50–100).

- Compare model performance (AIC/BIC) between sequential vs. simultaneous PKPD approaches to optimize study design .

Q. How to optimize viral tropism assays for screening patients eligible for this compound therapy?

Methodological Answer:

- Replace population sequencing with ultra-deep pyrosequencing (UDPS) to detect low-frequency CXCR4-tropic variants (sensitivity >97%).

- Apply bioinformatics tools like Pyrotrop (in-house) or geno2pheno to predict coreceptor usage from env sequences, prioritizing specificity (>99%) over sensitivity.

- Validate against clinical outcomes (e.g., MERIT trial data) to refine false-positive rate (FPR) thresholds .

Advanced Research Questions

Q. How to reconcile discrepancies between in silico docking predictions and experimental binding data for CCR5 inhibitors?

Methodological Answer:

- Perform ensemble docking across multiple CCR5 homology models (e.g., based on CXCR4, β2-adrenergic receptor) to identify consensus binding poses.

- Validate using alanine-scanning mutagenesis to test predicted contact residues.

- Integrate molecular dynamics simulations (100+ ns) to assess stability of docked complexes and compare with SPR/BLI binding kinetics .

Q. What mixed-methods approaches resolve contradictions between PK/PD models in maraviroc derivatives?

Methodological Answer:

- Combine quantitative viral dynamic models (e.g., Volterra predator-prey equations) with qualitative patient metadata (e.g., drug adherence, comorbidities) using joint modeling.

- Apply structural equation modeling (SEM) to disentangle direct (CCR5 binding) and indirect (immune activation) effects on viral load suppression.

- Use Bayesian hierarchical models to pool data from conflicting studies (e.g., MOTIVATE vs. MERIT trials) and identify covariates explaining variability .

Q. How does clonal analysis of env gene variants elucidate resistance mechanisms in treatment failure?

Methodological Answer:

- Amplify env clones from plasma pre- and post-failure (n=8–10 clones/sample) using single-genome sequencing to avoid recombination artifacts.

- Test phenotypic susceptibility in NP2-CD4/CCR5 cells or 293-Affinofile systems to quantify maraviroc’s MPI (maximum percent inhibition).

- Map mutations in V3-loop/C4 regions via phylogenetic reconstruction to identify resistance pathways (e.g., S306P, H308P) without common patterns .

Q. What strategies integrate molecular dynamics (MD) simulations with phenotypic data for allosteric inhibitor design?

Methodological Answer:

- Run µs-scale MD simulations of CCR5 bound to this compound to predict allosteric networks (e.g., TM3-TM6 helical movements).

- Validate using fluorescence resonance energy transfer (FRET) to measure conformational changes in live cells.

- Correlate simulation-derived free energy landscapes with IC50 shifts from mutant cycle analysis .

Q. How to apply ultra-deep pyrosequencing (UDPS) to predict maraviroc response with high specificity?

Methodological Answer:

- Sequence plasma HIV RNA at depths >10,000x to detect minority X4 variants (0.3–1% threshold).

- Use Shannon entropy metrics to quantify viral diversity and its association with maraviroc failure.

- Train machine learning classifiers (e.g., random forests) on UDPS data + clinical variables (e.g., CD4 count, tropism FPR) to improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.